molecular formula C27H34O4 B1254486 Clusiparalicoline A

Clusiparalicoline A

Cat. No. B1254486
M. Wt: 422.6 g/mol
InChI Key: UXVUTAYGHIXRNS-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clusiparalicoline A is a natural product found in Clusia paralicola with data available.

Scientific Research Applications

1. Neurotrophic Activity

  • Clusiparalicoline A, a prenylated and geranylated biphenyl compound isolated from Clusia paralicola, has been synthesized and found to exhibit potent neurotrophic activity. Specifically, it promotes neurite outgrowth in primary cultures of fetal rat cortical neurons at a concentration of 1.0 μM, indicating its potential in neurology and neuroscience research (Takaoka, Nakade, & Fukuyama, 2002).

2. DNA Strand-Scission Activity

  • Clusiparalicoline A has been identified as active in the DNA strand-scission assay, suggesting its potential use in studies related to DNA damage and repair mechanisms. This activity provides a basis for further research into the molecular interactions and potential therapeutic applications of clusiparalicoline A (Seo et al., 1999).

properties

Product Name

Clusiparalicoline A

Molecular Formula

C27H34O4

Molecular Weight

422.6 g/mol

IUPAC Name

5-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,5-dihydroxyphenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C27H34O4/c1-17(2)7-6-8-19(5)10-11-20-13-26(30)27(31)16-23(20)21-14-24(28)22(25(29)15-21)12-9-18(3)4/h7,9-10,13-16,28-31H,6,8,11-12H2,1-5H3/b19-10+

InChI Key

UXVUTAYGHIXRNS-VXLYETTFSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1C2=CC(=C(C(=C2)O)CC=C(C)C)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1C2=CC(=C(C(=C2)O)CC=C(C)C)O)O)O)C)C

synonyms

clusiparalicoline A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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